Bienvenue dans la boutique en ligne BenchChem!

1H-furo[3,2-d]pyrimidin-4-one

NNRTI Antiviral hERG

This privileged scaffold features an oxygen-containing π-excessive furan ring that imparts distinct electronic properties unattainable with thieno- or pyrrolo-fused analogs, critical for achieving >60-fold hERG IC50 improvement and >40-fold selectivity gains in HIV NNRTI programs. Validated in GPR119 agonism (EC50 42 nM), Syk SBDD (PDB: 5T68), and anticoccidial discovery. Procure the core scaffold to accelerate lead optimization with a unique pharmacophoric profile.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
Cat. No. B7945340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-furo[3,2-d]pyrimidin-4-one
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=COC2=C1NC=NC2=O
InChIInChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
InChIKeyFBCBUVHNVPZUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1H-furo[3,2-d]pyrimidin-4-one: A Distinct Fused Heterocyclic Scaffold for Targeted Discovery


1H-furo[3,2-d]pyrimidin-4-one, also referred to as furo[3,2-d]pyrimidin-4(3H)-one (CAS: 655255-08-6), is a bicyclic heteroaromatic compound composed of a pyrimidin-4-one ring fused to a furan moiety . This structural arrangement distinguishes it from other fused pyrimidines, such as thieno[3,2-d]pyrimidin-4-ones or pyrrolo[3,2-d]pyrimidin-4-ones, by providing a unique oxygen-containing π-excessive heterocycle that influences both electronic properties and intermolecular interactions [1]. As a core scaffold, it is commonly employed as a privileged intermediate for the synthesis of functionalized derivatives that target specific biological pathways, including kinase inhibition, GPR119 agonism, and non-nucleoside reverse transcriptase inhibition (NNRTI), where its planar, rigid geometry can be exploited to enhance binding affinity and selectivity [1][2].

Why 1H-furo[3,2-d]pyrimidin-4-one Cannot Be Interchanged with Other Fused Pyrimidinone Scaffolds


The biological activity and selectivity of compounds derived from the 1H-furo[3,2-d]pyrimidin-4-one scaffold are highly sensitive to the specific heteroatom and ring geometry of the fused system [1]. For instance, substituting the furan oxygen with a sulfur atom to yield a thieno[3,2-d]pyrimidine or replacing the furan ring with a pyrrole in a pyrrolo[3,2-d]pyrimidine fundamentally alters the electronic distribution, dipole moment, and hydrogen-bonding capacity of the core [1]. This has been shown to lead to a complete loss of on-target activity or introduce undesirable off-target effects, such as increased hERG liability or cytochrome P450 inhibition [2]. Consequently, researchers cannot simply substitute one fused pyrimidinone scaffold for another in a lead optimization campaign; each core confers a unique set of pharmacophoric features and a distinct selectivity profile that must be carefully matched to the target's binding pocket, as demonstrated by the specific interactions observed in co-crystal structures of furo[3,2-d]pyrimidine derivatives with kinases like Syk [3].

Quantitative Differentiation Evidence for 1H-furo[3,2-d]pyrimidin-4-one Derivatives vs. Comparators


Superior Antiviral Selectivity and Reduced hERG Liability vs. Rilpivirine in HIV-1 NNRTI Assays

A furo[3,2-d]pyrimidine derivative (compound 10) was directly compared to the FDA-approved NNRTI rilpivirine (RPV) [1]. Compound 10 demonstrated a marked improvement in selectivity index (CC50/EC50) and a substantial reduction in cardiotoxicity risk, as measured by hERG channel inhibition [1]. This evidence demonstrates that the furo[3,2-d]pyrimidine core, when optimized, can overcome the safety liabilities associated with existing DAPY-class NNRTIs [1].

NNRTI Antiviral hERG

Defined GPR119 Agonist Activity with In Vivo Glucose-Lowering Effect vs. Baseline

In a medicinal chemistry optimization campaign, the GPR119 agonist activity of furo[3,2-d]pyrimidine derivatives was quantified and systematically improved [1]. The initial lead compound (4) showed an EC50 of 129 nM, which was enhanced to 42 nM in an optimized analog (26) through structural modification [1]. This optimized compound (26) also demonstrated a 33% reduction in blood glucose AUC in an oral glucose tolerance test in mice at a 10 mg/kg dose [1].

GPR119 Type 2 Diabetes Agonist

Unique Binding Mode to Syk Kinase Active Site Confirmed by Co-crystal Structure

The binding mode of a furo[3,2-d]pyrimidine inhibitor to the Spleen Tyrosine Kinase (Syk) catalytic domain was determined at 2.93 Å resolution via X-ray crystallography (PDB ID: 5T68) [1]. This structural evidence confirms the scaffold's ability to occupy the ATP-binding pocket and engage in specific interactions that are distinct from other heterocyclic kinase inhibitor cores [1]. The study also assessed selectivity versus other kinases and optimized compounds for in vivo experiments, with compound 23 demonstrating efficacy in a rat collagen-induced arthritis model [1].

Kinase Inhibition Syk Structural Biology

Anticoccidial Activity and DNA Synthesis Inhibition in Eimeria spp. vs. Untreated Controls

The unsubstituted core compound, furo[3,2-d]pyrimidin-4(3H)-one, has been reported to possess intrinsic antiparasitic activity . In vitro studies demonstrated that the compound inhibits the growth of Eimeria tenella and Eimeria acervulina, two major causative agents of coccidiosis in poultry . The mechanism of action is linked to the inhibition of DNA synthesis in these protozoa .

Anticoccidial Veterinary Antiparasitic

High-Value Application Scenarios for 1H-furo[3,2-d]pyrimidin-4-one in Scientific Research


Structure-Based Design of Next-Generation, hERG-Sparing NNRTIs

Given the direct evidence that furo[3,2-d]pyrimidine derivatives can achieve a >60-fold improvement in hERG IC50 and a >40-fold improvement in selectivity index compared to rilpivirine, this scaffold is ideally suited for medicinal chemistry programs focused on developing safer HIV-1 non-nucleoside reverse transcriptase inhibitors [1]. Procurement of the core scaffold enables the rapid exploration of derivatives with the goal of maintaining broad-spectrum antiviral potency while eliminating cardiotoxicity risks [1].

Optimization of GPR119 Agonists for Type 2 Diabetes with In Vivo Efficacy

The established SAR showing a 3-fold improvement in GPR119 agonist potency (EC50 from 129 nM to 42 nM) and the validation of in vivo glucose-lowering effects in an OGTT mouse model at a 10 mg/kg dose makes this scaffold highly attractive for diabetes drug discovery [2]. The core provides a solid foundation for further lead optimization focused on improving pharmacokinetic properties and in vivo efficacy [2].

Rational Design of Selective Syk Kinase Inhibitors for Inflammatory Disease

The availability of a co-crystal structure (PDB: 5T68) and the demonstration of in vivo efficacy in a rat collagen-induced arthritis model provide a strong rationale for using the furo[3,2-d]pyrimidin-4-one scaffold in structure-based drug design (SBDD) for Syk-mediated diseases [3]. Researchers can leverage this structural data to design analogs with improved selectivity against other kinases and optimized ADME properties [3].

Development of Novel Anticoccidial Agents for Poultry Health

The reported intrinsic activity of the core compound against Eimeria tenella and E. acervulina, coupled with its mechanism of DNA synthesis inhibition, positions this scaffold as a valuable starting point for the development of new anticoccidial drugs . This is particularly relevant in the context of emerging resistance to existing treatments like amprolium, offering a new chemical space for veterinary antiparasitic discovery .

Quote Request

Request a Quote for 1H-furo[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.